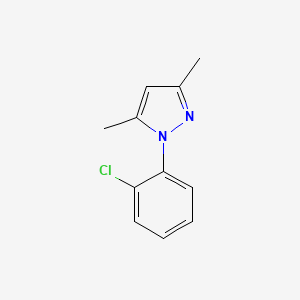
1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
科学的研究の応用
Antimicrobial and Anticancer Activity
1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole and its derivatives have been studied for their potential antimicrobial and anticancer properties. A study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized novel pyrazole derivatives that exhibited higher anticancer activity than the reference drug doxorubicin, along with good to excellent antimicrobial activity.
Structural Analysis
The molecular structures of various substituted pyrazole derivatives, including 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, have been analyzed for their nonplanar arrangements and intermolecular interactions. These studies provide insights into the physical properties and potential applications of these compounds. For instance, Bustos et al. (2015) examined the dihedral angles and weak intermolecular interactions in these structures.
Tautomerism in Curcuminoid NH-Pyrazoles
The tautomerism of NH-pyrazoles, a class of compounds that include 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, has been studied in both solution and solid states. These investigations, such as the one by Cornago et al. (2009), are crucial for understanding the chemical behavior and potential applications of these compounds in various fields.
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of tri-substituted pyrazoles, including derivatives of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, have been explored. For example, Lynda (2021) conducted a study focusing on the synthesis, structural analysis, and biological activities of these compounds.
Synthesis of Novel Derivatives
The synthesis of various novel derivatives of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole has been a subject of research, exploring their potential applications in different fields. The study by Beck, Lynch, and Wright (1988) discusses the synthesis of unique pyrazole derivatives with applications as chemical hybridizing agents in agriculture.
Electrocatalyzed Reactions
The electrocatalyzed N-N coupling and ring cleavage reactions of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole have been investigated for synthesizing new heterocyclic compounds. This type of research, like the one by Zandi, Sharafi-kolkeshvandi, and Nikpour (2021), contributes to the development of novel synthetic methods in organic chemistry.
Green Chemistry Applications
Studies like the one by Maurya and Haldar (2020) have explored the use of 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole derivatives in green chemistry applications, such as the homogeneous oxidation of alcohols using environmentally friendly catalysts.
Synthesis of Tricyclic Compounds
Research on the synthesis of tricyclic compounds involving 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole has been conducted to explore new chemical entities with potential biological activities. For example, Quiroga et al. (1998) focused on creating tricyclic linear pyrazoloquinolinones.
Bifunctional Pyrazole-Phosphonic Acid Ligands
The synthesis and characterization of bifunctional pyrazole-phosphonic acid ligands, including those derived from 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, have been studied for potential applications in coordination chemistry and catalysis, as shown by Nateghi and Janiak (2019).
Antioxidant Activity and Toxicity Studies
The antioxidant activities and toxicity profiles of sulfur- or selenium-containing pyrazole derivatives, including 1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole, have been evaluated in studies like the one by Oliveira et al. (2020). This research is important for understanding the safety and therapeutic potential of these compounds.
特性
IUPAC Name |
1-(2-chlorophenyl)-3,5-dimethylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2/c1-8-7-9(2)14(13-8)11-6-4-3-5-10(11)12/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIENCMBYAWDDCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC=C2Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-chlorophenyl)-3,5-dimethyl-1H-pyrazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(butylsulfamoyl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2899928.png)
![N-[1-[3-(4-ethoxyphenyl)-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-2-[4-fluoro-3-(trifluoromethyl)phenyl]-N-(pyridin-3-ylmethyl)acetamide](/img/no-structure.png)
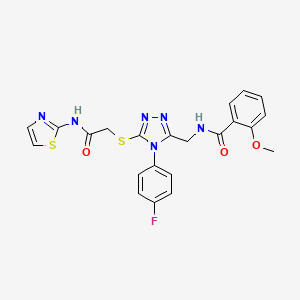
![4-[(3-formyl-1H-indol-1-yl)methyl]benzonitrile](/img/structure/B2899932.png)
![(3Z)-3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methylidene]pyrrolidine;hydrochloride](/img/structure/B2899934.png)
![N-cyclopentyl-1-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2899935.png)
![1-benzyl-7-methyl-N-(2-morpholinoethyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2899936.png)
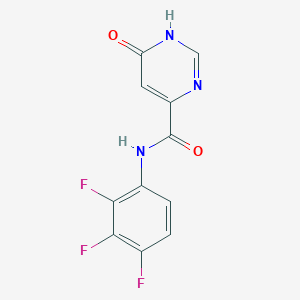
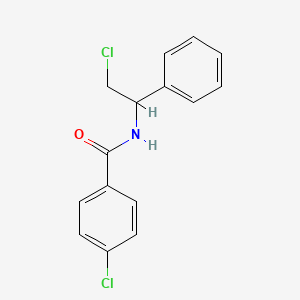
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B2899942.png)
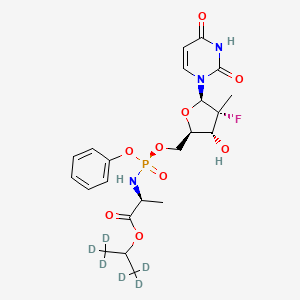

![N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2899950.png)
![3-(4-Methylphenyl)-5-[[4-(4-methylphenyl)-5-pyrrolidin-1-yl-1,2,4-triazol-3-yl]sulfanylmethyl]-1,2,4-oxadiazole;hydrochloride](/img/structure/B2899951.png)